molecular formula C19H19IN2O2 B106022 (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide CAS No. 15185-40-7

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide

Cat. No. B106022
CAS RN: 15185-40-7
M. Wt: 434.3 g/mol
InChI Key: MUBIWUSJYHALAS-UHFFFAOYSA-M
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Description

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide, also known as EBIO, is a small molecule drug that has been studied extensively due to its unique properties. EBIO is a member of the benzoxazole family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide activates the BK channel by binding to a specific site on the channel's alpha subunit. This binding causes a conformational change in the channel, leading to its opening and the efflux of K+ ions from the cell. This efflux of K+ ions leads to the hyperpolarization of the cell membrane, which can have a variety of physiological effects.

Biochemical And Physiological Effects

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide has been shown to have a variety of biochemical and physiological effects, including vasodilation, neuroprotection, and cardioprotection. In addition, (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, from neurons.

Advantages And Limitations For Lab Experiments

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide has a number of advantages for lab experiments, including its ability to activate the BK channel in a dose-dependent manner and its specificity for the BK channel. However, one limitation of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide is its short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research on (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide. One area of research is the development of more potent and selective BK channel activators. Another area of research is the use of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide in the treatment of various diseases, such as hypertension and Parkinson's disease. Finally, the use of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide in combination with other drugs to enhance their efficacy is also an area of interest.

Synthesis Methods

The synthesis of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide involves the reaction of 3-ethylbenzoxazole, formaldehyde, and ethylamine. The reaction proceeds through a Mannich-type condensation reaction, followed by a cyclization reaction to form the benzoxazole ring. The final step involves the quaternization of the benzoxazole nitrogen with iodomethane to form the iodide salt of (2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide.

Scientific Research Applications

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide has been widely used in scientific research due to its ability to activate the large-conductance, Ca2+-activated K+ (BK) channel. This channel is found in a variety of tissues, including smooth muscle, neurons, and cardiac muscle. Activation of the BK channel has been shown to have a number of physiological effects, including vasodilation, neuroprotection, and cardioprotection.

properties

CAS RN

15185-40-7

Product Name

(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide

Molecular Formula

C19H19IN2O2

Molecular Weight

434.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C19H19N2O2.HI/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19;/h5-13H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

MUBIWUSJYHALAS-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-]

SMILES

CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]

Origin of Product

United States

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